3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220030-43-2
VCID: VC2831883
InChI: InChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
SMILES: CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Molecular Formula: C16H25Cl2NO
Molecular Weight: 318.3 g/mol

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride

CAS No.: 1220030-43-2

Cat. No.: VC2831883

Molecular Formula: C16H25Cl2NO

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride - 1220030-43-2

Specification

CAS No. 1220030-43-2
Molecular Formula C16H25Cl2NO
Molecular Weight 318.3 g/mol
IUPAC Name 3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Standard InChI Key YBNJAJRLWJTSEZ-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl
Canonical SMILES CC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl

Introduction

Chemical Identity and Structure

Basic Identification Parameters

3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride is identified through several standard chemical identifiers. The compound is cataloged with CAS Registry Number 1220030-43-2, which provides a unique identifier within chemical databases and literature . Its molecular structure consists of a piperidine ring connected via an ethyl linker to a phenoxy group that bears both chloro and isopropyl substituents. This structure is represented by the molecular formula C₁₆H₂₅Cl₂NO, indicating the presence of 16 carbon atoms, 25 hydrogen atoms, 2 chlorine atoms (one as part of the hydrochloride salt), one nitrogen atom, and one oxygen atom .

Structural Representations and Nomenclature

The compound's IUPAC name is 3-[2-(4-chloro-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride, which systematically describes its chemical structure . For computational and database purposes, the compound can be represented using various notations:

Representation TypeValue
Standard InChIInChI=1S/C16H24ClNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H
Standard InChIKeyYBNJAJRLWJTSEZ-UHFFFAOYSA-N
Canonical SMILESCC(C)C1=C(C=CC(=C1)Cl)OCCC2CCCNC2.Cl

These structural identifiers allow for precise database searching and computational analysis of the compound's properties .

Synthesis and Chemical Reactions

Chemical Reactivity

The compound possesses several sites for potential chemical reactions:

  • The secondary amine in the piperidine ring (as the hydrochloride salt) can undergo neutralization, alkylation, or acylation reactions

  • The ether linkage may undergo cleavage under strong acidic conditions

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, with reactivity influenced by the existing substituents

Pharmacological Properties and Applications

Therapeutic Applications

Based on structural similarities to known bioactive compounds, 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride may have applications in pharmaceutical development as:

  • A scaffold in drug design for novel therapeutic agents

  • A potential intermediate in the development of compounds targeting specific receptor systems

  • A pharmacological tool for studying biological pathways involving similar structural motifs

The compound's balanced lipophilicity and hydrophilicity, conferred by its various functional groups, may contribute to favorable pharmacokinetic properties.

Analytical Techniques for Characterization

Spectroscopic Methods

Several analytical techniques are particularly useful for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the position of substituents on the piperidine ring and aromatic system

  • Infrared (IR) spectroscopy can identify key functional groups, including the amine salt, ether linkage, and aromatic substitution patterns

  • Mass spectrometry enables confirmation of the molecular weight and can provide fragmentation patterns useful for structural elucidation

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods can be employed for:

  • Determining the purity of synthesized compound

  • Monitoring reactions during synthesis

  • Quantitative analysis in formulations or biological samples

  • Separating stereoisomers if applicable

Structural Analogs and Derivatives

Related Compounds

Several structurally related compounds have been identified in the chemical literature:

  • 4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride (CAS: 1219956-92-9) - a positional isomer with substitution at the 4-position of the piperidine ring rather than the 3-position

  • 3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS: 1220016-58-9) - a related compound lacking the chloro substituent on the phenyl ring

  • Levocloperastine hydrochloride - a compound sharing some structural features but with a different substitution pattern

These analogs may exhibit similar or complementary pharmacological properties, providing insights into structure-activity relationships.

Research Applications

Current Research Focus

The 3-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride structure incorporates elements found in compounds being investigated for:

  • Interaction with specific biological receptors, particularly those in neurological pathways

  • Modulation of ion channels that may influence signal transduction

  • Novel pharmaceutical applications based on the piperidine pharmacophore

The compound is primarily used for research purposes, specifically in medicinal chemistry investigations and as a chemical building block for more complex structures.

Future Research Directions

Potential areas for future research involving this compound include:

  • Structure-activity relationship studies to optimize biological activity

  • Investigation of its binding profile against various receptor panels

  • Exploration of synthetic modifications to enhance pharmacokinetic properties

  • Development of novel derivatives with improved therapeutic indices

These research directions could expand our understanding of this compound's biological significance and pharmaceutical potential .

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